molecular formula C3H8S2 B1330212 Ethyl methyl disulfide CAS No. 20333-39-5

Ethyl methyl disulfide

Cat. No.: B1330212
CAS No.: 20333-39-5
M. Wt: 108.23 g/mol
InChI Key: XLTBPTGNNLIKRW-UHFFFAOYSA-N
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Description

Ethyl methyl disulfide, also known as disulfide, ethyl methyl, is an organic compound with the molecular formula C3H8S2. It is a volatile organic compound that is often associated with the characteristic odor of decaying organic matter. This compound is part of the disulfide family, which contains a sulfur-sulfur bond, making it an important subject of study in organic chemistry.

Scientific Research Applications

Ethyl methyl disulfide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in gas chromatography.

    Biology: The compound is studied for its role in biological systems, particularly in the formation and breaking of disulfide bonds in proteins.

    Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of drugs that target disulfide bonds in proteins.

    Industry: It is used in the flavor and fragrance industry due to its strong odor and in the production of certain polymers and resins.

Safety and Hazards

Ethyl methyl disulfide is highly flammable and toxic if swallowed or inhaled . It may cause an allergic skin reaction, serious eye irritation, drowsiness, or dizziness . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

Ethyl methyl disulfide plays a role in various biochemical reactions, particularly those involving redox processes. It can interact with enzymes such as glutathione reductase, which is involved in maintaining the redox state within cells. The compound can also form disulfide bonds with cysteine residues in proteins, affecting their structure and function. These interactions are crucial for the regulation of protein activity and stability .

Cellular Effects

This compound influences several cellular processes. It can modulate cell signaling pathways by altering the redox state of signaling molecules. This compound has been shown to affect gene expression by modifying the activity of transcription factors through redox-dependent mechanisms. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form disulfide bonds with thiol groups in proteins. This interaction can lead to the activation or inhibition of enzymes, depending on the specific protein involved. For example, the formation of disulfide bonds can inhibit the activity of certain enzymes by altering their conformation. Conversely, it can activate other enzymes by stabilizing their active forms. This compound can also influence gene expression by modifying the redox state of transcription factors, thereby affecting their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation in the presence of strong oxidizing agents. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in redox homeostasis and protein activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects by modulating redox processes and enhancing cellular function. At high doses, this compound can be toxic, leading to oxidative stress and cellular damage. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with low doses being protective and high doses being harmful .

Metabolic Pathways

This compound is involved in sulfur metabolic pathways, where it can be metabolized by enzymes such as thiol oxidase. This compound can influence the levels of various metabolites, including glutathione and cysteine, by participating in redox reactions. The interaction of this compound with these metabolic pathways can affect the overall metabolic flux within cells, leading to changes in cellular metabolism .

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity, as they determine the sites of its interactions with biomolecules .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its subcellular localization, as the compound can interact with different biomolecules in these compartments. Targeting signals and post-translational modifications play a role in directing this compound to specific organelles, where it can exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl methyl disulfide can be synthesized through the reaction of ethyl mercaptan with methyl mercaptan in the presence of an oxidizing agent. The general reaction is as follows: [ \text{CH}_3\text{SH} + \text{C}_2\text{H}_5\text{SH} \rightarrow \text{CH}_3\text{S-S}\text{C}_2\text{H}_5 ]

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of steam containing mercaptans and hydrogen sulfide with reactive iron oxide. This method is efficient for large-scale production and ensures a high yield of the compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracetic acid.

    Reduction: The compound can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.

    Substitution: It can participate in nucleophilic substitution reactions where the sulfur atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracetic acid.

    Reduction: Zinc, hydrochloric acid.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Ethyl mercaptan, methyl mercaptan.

    Substitution: Depending on the nucleophile used, various substituted disulfides.

Comparison with Similar Compounds

    Dimethyl disulfide (CH3SSCH3): Similar in structure but with two methyl groups instead of one ethyl and one methyl group.

    Diethyl disulfide (C2H5SSC2H5): Contains two ethyl groups instead of one ethyl and one methyl group.

    Methyl propyl disulfide (CH3SSCH2CH2CH3): Contains a propyl group instead of an ethyl group.

Uniqueness: Ethyl methyl disulfide is unique due to its specific combination of an ethyl and a methyl group, which gives it distinct chemical properties and reactivity compared to other disulfides. This unique structure allows it to participate in specific reactions and makes it valuable in various industrial and research applications.

Properties

IUPAC Name

(methyldisulfanyl)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8S2/c1-3-5-4-2/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTBPTGNNLIKRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074701
Record name Disulfide, ethyl methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear, colourless or pale yellow liquid; Sulfureous aroma
Record name Ethyl methyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1680/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

137.00 °C. @ 760.00 mm Hg
Record name Ethyl methyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032912
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in non-polar solvents; Insoluble in water, Soluble (in ethanol)
Record name Ethyl methyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1680/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.017-1.027 (20°)
Record name Ethyl methyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1680/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

20333-39-5
Record name Ethyl methyl disulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20333-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl methyl disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020333395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disulfide, ethyl methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disulfide, ethyl methyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.655
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL METHYL DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13370B0F26
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ethyl methyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032912
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the stable conformations of ethyl methyl disulfide in different states of matter?

A1: this compound exists in two main conformations: gauche-gauche and trans-gauche. Research suggests that in the liquid state, the gauche-gauche isomer is more stable than the trans-gauche isomer by approximately 0.9 kcal/mol []. Interestingly, in the solid state, only the gauche-gauche conformation is observed [].

Q2: How does the conformational stability of this compound relate to its structure as a model for cystine?

A2: While one of the provided papers mentions this compound as a model for cystine [], further details on this specific relationship are not elaborated upon within the abstracts. Further investigation into the full text of the research articles would be necessary to provide a comprehensive answer.

Q3: What spectroscopic techniques are valuable for studying the structure and conformation of this compound?

A3: Infrared and Raman spectroscopy are particularly useful for analyzing this compound []. The characteristic S–S and C–S stretching vibrations provide insights into the molecule's conformation. Specifically, researchers have utilized temperature-dependent Raman spectroscopy and compared solid-state and liquid-state infrared spectra to understand the conformational preferences of this compound [].

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